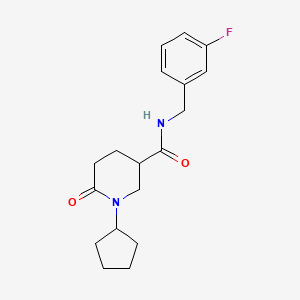![molecular formula C22H28N2O3S2 B5122312 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide, also known as AEBSF, is a serine protease inhibitor. It is commonly used in scientific research to inhibit the activity of serine proteases, which are enzymes that play a critical role in many physiological processes. AEBSF is a potent inhibitor of serine proteases and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from functioning. 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is a broad-spectrum inhibitor of serine proteases and can inhibit the activity of many different enzymes.
Biochemical and Physiological Effects
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide can inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and plasmin. 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide has also been shown to inhibit the activity of kallikrein, which is involved in the regulation of blood pressure. In vivo studies have shown that 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide can inhibit the growth of tumors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is a potent inhibitor of serine proteases and has been extensively studied for its biochemical and physiological effects. One advantage of using 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is that it is a broad-spectrum inhibitor of serine proteases, which makes it useful for studying the role of these enzymes in various physiological processes. Another advantage of using 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is that it is relatively easy to use and does not require specialized equipment. However, one limitation of using 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is that it is an irreversible inhibitor of serine proteases, which means that the enzyme cannot be reactivated once it has been inhibited.
Orientations Futures
For research on 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide include the development of more selective inhibitors of serine proteases and the use of 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide in the treatment of diseases associated with the overactivity of serine proteases.
Méthodes De Synthèse
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide can be synthesized by reacting 4-methylbenzoyl chloride with aniline in the presence of a base to form 4-methyl-N-anilinobenzamide. This intermediate is then reacted with cyclohexyl mercaptan in the presence of a base to form N-[2-(cyclohexylthio)ethyl]-4-methyl-N-anilinobenzamide. Finally, this intermediate is reacted with sulfonyl chloride in the presence of a base to form 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide.
Applications De Recherche Scientifique
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is commonly used in scientific research to inhibit the activity of serine proteases. Serine proteases play a critical role in many physiological processes, including blood coagulation, digestion, and immune response. Inhibition of serine proteases can be used to study the role of these enzymes in various physiological processes. 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is also used in the purification of proteins that are sensitive to proteolytic degradation.
Propriétés
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-17-12-13-18(22(25)23-14-15-28-20-10-6-3-7-11-20)16-21(17)29(26,27)24-19-8-4-2-5-9-19/h2,4-5,8-9,12-13,16,20,24H,3,6-7,10-11,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHASLXPCBRHWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC2CCCCC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-4-({3-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B5122230.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)
![2,2'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzamide](/img/structure/B5122245.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)
![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)